molecular formula C16H19NO2S B281185 N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide

N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B281185
M. Wt: 289.4 g/mol
InChI Key: DGGSUNSJCPMYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied in scientific research. It is a potent inhibitor of anion transporters and has been used in various biochemical and physiological studies.

Mechanism of Action

N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide acts as a potent inhibitor of anion transporters by binding to a specific site on the transporter protein. This binding prevents the transport of anions across the cell membrane, leading to a decrease in the activity of the transporter. The exact mechanism of action of N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide is still not fully understood, but it is believed to involve the disruption of the structure or function of the transporter protein.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the transport of chloride ions in red blood cells, leading to an increase in cell volume and a decrease in the rate of hemolysis. N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide has also been shown to inhibit the activity of ion channels and receptors, leading to a decrease in the flow of ions across the cell membrane.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potency as an inhibitor of anion transporters. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide is its non-specificity, as it can also inhibit the activity of other proteins besides anion transporters. This can make it difficult to interpret the results of experiments using N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide.

Future Directions

There are a number of future directions for research on N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide. One area of interest is the development of more specific inhibitors of anion transporters that do not have the non-specific effects of N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide. Another area of interest is the study of the role of anion transporters in various disease states, including cystic fibrosis and sickle cell anemia. Additionally, the use of N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide as a tool for studying the structure and function of anion transporters could lead to a better understanding of their role in physiological processes.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2,5-dimethylaniline in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide has been widely used in scientific research as an inhibitor of anion transporters. It has been used to study the role of anion transporters in various physiological processes, including the transport of chloride ions in red blood cells and the regulation of intracellular pH. N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide has also been used to study the effects of anion transporters on the function of ion channels and receptors.

properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-11-5-7-13(3)15(9-11)17-20(18,19)16-10-12(2)6-8-14(16)4/h5-10,17H,1-4H3

InChI Key

DGGSUNSJCPMYRX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C)C

Origin of Product

United States

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